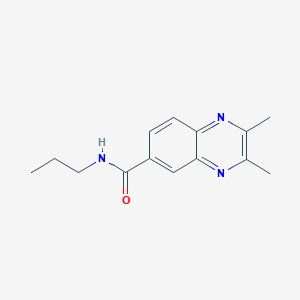
N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide, commonly known as MPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPC is a highly selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a member of the vanilloid receptor family that is involved in the perception of pain and heat. The purpose of
科学研究应用
MPPC has been studied for its potential applications in a variety of scientific research fields, including pain management, neurobiology, and drug discovery. As a N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonist, MPPC has been shown to inhibit the activation of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels, which are involved in the perception of pain and heat. This makes MPPC a promising candidate for the development of novel pain medications. Moreover, MPPC has also been studied for its potential applications in neurobiology, as N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels are expressed in various regions of the brain and are involved in the modulation of synaptic transmission. Finally, MPPC has been used as a tool compound in drug discovery, as it can be used to screen for novel N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonists.
作用机制
MPPC acts as a highly selective and potent antagonist of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels, which are involved in the perception of pain and heat. N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels are activated by various stimuli, including capsaicin, heat, and protons. Upon activation, N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels allow the influx of calcium ions into the cell, which leads to the release of neurotransmitters and the perception of pain or heat. MPPC inhibits the activation of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels by binding to a specific site on the channel and preventing the influx of calcium ions into the cell.
Biochemical and Physiological Effects
MPPC has been shown to have a variety of biochemical and physiological effects, primarily related to its inhibition of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels. In vitro studies have demonstrated that MPPC can inhibit the release of neurotransmitters from sensory neurons, which is thought to be responsible for its analgesic effects. Moreover, MPPC has also been shown to inhibit the activation of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels in the brain, which suggests that it may have potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
MPPC has several advantages for use in lab experiments, including its high potency and selectivity for N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels. Moreover, MPPC has been extensively studied and characterized, which makes it a reliable tool compound for use in drug discovery and other research applications. However, MPPC also has several limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
未来方向
There are several future directions for research on MPPC, including the development of novel N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonists with improved pharmacokinetic properties and the investigation of the role of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels in neurological disorders. Moreover, MPPC may also have potential applications in the treatment of other conditions, such as inflammation and cancer, which are known to be mediated by N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels. Finally, the development of new methods for the synthesis of MPPC and related compounds may also lead to the discovery of novel N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonists with improved properties.
合成方法
The synthesis of MPPC involves the reaction of 1-methylpiperidine-3-carboxylic acid with 1-methyl-4-pyrazolecarboxamide in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with methylsulfonyl chloride to obtain MPPC. The overall yield of the synthesis process is reported to be around 50%.
属性
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14-8-10(6-12-14)13-11(16)9-4-3-5-15(7-9)19(2,17)18/h6,8-9H,3-5,7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAVCRHXVILUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510803.png)
![(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510809.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)
![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)
![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)




![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)